molecular formula C17H12BrNOS2 B377183 (5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B377183
M. Wt: 390.3g/mol
InChI Key: WCPRGAHOGBHLPT-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound with a complex structure that includes a thiazolidinone core

Properties

Molecular Formula

C17H12BrNOS2

Molecular Weight

390.3g/mol

IUPAC Name

(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12BrNOS2/c18-14-8-6-12(7-9-14)10-15-16(20)19(17(21)22-15)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10+

InChI Key

WCPRGAHOGBHLPT-XNTDXEJSSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-bromo-benzaldehyde with thiazolidin-2,4-dione derivatives. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one
  • 3-Benzyl-5-(4-methyl-benzylidene)-2-thioxo-thiazolidin-4-one
  • 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one

Uniqueness

(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .

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